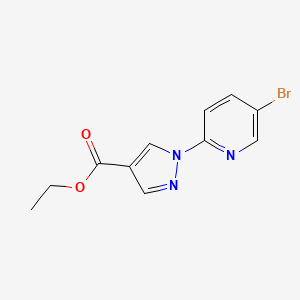

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 1150164-72-9) is a brominated heterocyclic compound with the molecular formula C₁₂H₁₂BrN₃O₂ and a molecular weight of 310.1 g/mol . This molecule features a pyridine ring substituted with bromine at the 5-position, connected to a pyrazole ring bearing an ethyl ester group at the 4-position. It is commercially available with a purity of ≥97% and is utilized as a key intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules via cross-coupling reactions .

Properties

CAS No. |

915394-68-2 |

|---|---|

Molecular Formula |

C11H10BrN3O2 |

Molecular Weight |

296.12 g/mol |

IUPAC Name |

ethyl 1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-5-14-15(7-8)10-4-3-9(12)6-13-10/h3-7H,2H2,1H3 |

InChI Key |

HNVHJAHARXFVRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Diazotization and Copper-Mediated Bromination

A widely adopted strategy involves brominating ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate precursors. As demonstrated in Ambeed’s protocols, tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile enable regioselective bromination:

-

Mechanism : Diazotization of an amino group generates a diazonium intermediate, which undergoes bromide substitution via Sandmeyer reaction.

Representative data :

Direct Electrophilic Bromination

For substrates lacking amino groups, electrophilic bromination using POBr₃ or N-bromosuccinimide (NBS) is viable. CN112079781A reports bromination of ethyl 5-hydroxy-1-methyl-pyrazole-3-carboxylate with POBr₃, achieving 81% yield after 80 minutes at 80°C. Adjusting the electron-withdrawing capacity of the pyridine ring may enhance reactivity for the target compound.

Multi-Step Synthesis from Alkynedioate Esters

Diethyl Butynedioate Condensation

CN112079781A outlines a five-step route applicable to the target compound:

-

Condensation : Diethyl butynedioate reacts with 5-bromopyridin-2-ylhydrazine to form ethyl 5-hydroxy-1-(5-bromo-2-pyridyl)-1H-pyrazole-4-carboxylate.

-

Bromination : Treatment with POBr₃ introduces bromine at the pyrazole 5-position.

-

Hydrolysis and Carbamate Formation : Sequential hydrolysis (LiOH/THF/H₂O) and Boc protection yield tert-butyl intermediates.

-

Final Deprotection : Trifluoroacetic acid (TFA) mediates Boc removal, yielding the amine derivative, which can be further functionalized.

Advantages :

Comparative Analysis of Methodologies

Yield and Scalability

Regioselectivity Challenges

Bromination at the pyrazole 4- or 5-position is influenced by directing groups. Electron-donating groups (e.g., -OCH₃) favor para-bromination, while electron-withdrawing groups (e.g., -COOEt) direct meta-addition. For Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, the ester group at position 4 likely directs bromination to the pyridine’s 5-position via resonance effects.

Industrial-Scale Optimization Strategies

Solvent Recycling

WO2021096903A1 emphasizes acetonitrile recovery via distillation, reducing costs by 30–40% in large-scale productions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities, making it a valuable compound in drug development.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

These findings suggest that this compound can inhibit cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition critical to cancer cell survival .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. Its activity against bacterial strains highlights its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The presence of the bromopyridine moiety enhances the compound's lipophilicity and interaction with bacterial membranes, contributing to its antimicrobial efficacy .

Synthetic Applications

This compound serves as a versatile intermediate in the synthesis of other bioactive compounds. Its derivatives are being explored for various pharmacological activities, including anti-inflammatory and analgesic effects.

Case Study: Synthesis of Derivatives

A study focused on synthesizing derivatives of this compound demonstrated its utility as a starting material. Modifications to the pyrazole ring led to compounds with enhanced biological activity, indicating the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Key Observations :

Biological Activity

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHBrNO

- CAS Number : 1269293-79-9

- Molecular Weight : 296.12 g/mol

The compound features a pyrazole ring substituted with a bromopyridine moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a study evaluated various ethyl-substituted pyrazole derivatives, including those similar to this compound, using a carrageenan-induced paw edema model in rats. The results indicated that certain modifications to the pyrazole scaffold could enhance anti-inflammatory activity significantly compared to control groups .

| Compound | Anti-inflammatory Activity (Inhibition %) |

|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 68% |

| This compound | TBD |

Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of ethyl pyrazole derivatives. Studies have shown that compounds with similar structures can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the pyridine ring may enhance interaction with bacterial membranes, leading to increased antimicrobial efficacy .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

Case Study: Synthesis and Evaluation

A notable study synthesized various ethyl pyrazole derivatives, including this compound, evaluating their biological activities through in vitro assays. The synthesis involved reacting diethyl oxalate with substituted acetophenones under basic conditions, followed by hydrazine hydrate treatment. The resultant compounds underwent extensive characterization using techniques such as IR spectroscopy and NMR .

Research Findings

Research has indicated that modifications at the pyrazole position can lead to enhanced biological activity. For example:

- Substituents at the 5-position of the pyrazole ring significantly affect anti-inflammatory potency.

- The introduction of electron-withdrawing groups has been shown to improve antibacterial activity against resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation of pyrazole precursors with bromopyridine derivatives. For example, cyclocondensation using ethyl acetoacetate, DMF-DMA, and arylhydrazines under reflux conditions in ethanol ( ). Optimization includes:

- Temperature control : Reactions are performed at 273 K to minimize side products ().

- Catalysts : Use of bases like ethanol sodium for deprotonation ().

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ( ).

- Monitoring : TLC and LC-MS track reaction progress ().

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., pyrazole ring protons at δ 6.6–7.8 ppm; ester carbonyl at δ 165–170 ppm) ().

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+1] peaks) ().

- IR Spectroscopy : Identifies ester C=O stretches (~1700 cm) and pyrazole ring vibrations ( ).

- X-ray Diffraction : Resolves molecular conformation and crystallinity ().

Advanced Research Questions

Q. How can crystallographic disorder in X-ray structures of this compound be addressed?

- Methodological Answer :

- Data Collection : Use low-temperature (e.g., 173 K) data to reduce thermal motion ().

- Refinement : Apply constraints (e.g., isotropic displacement parameters) for disordered solvent molecules or substituents ().

- Software Tools : SHELXL for refining split positions; TWINABS for handling non-merohedral twinning ( ).

- Validation : Check using R-factor ratios (e.g., ) and residual density maps ( ).

Q. How to resolve contradictions between crystallographic data and spectroscopic results (e.g., unexpected dihedral angles)?

- Methodological Answer :

- Cross-validation : Compare X-ray torsion angles (e.g., pyrazole-pyridine dihedrals of ~54–81°) with DFT-optimized geometries ( ).

- Dynamic Effects : NMR H-H NOESY or variable-temperature studies detect conformational flexibility ().

- Error Analysis : Assess systematic errors in crystallography (e.g., absorption corrections via TWINABS) ().

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model bromine substitution ( ).

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites ( ).

- Solvent Models : Include PCM or SMD solvation effects for reaction feasibility ( ).

Q. How to design experiments to evaluate kinase inhibition potential?

- Methodological Answer :

- In vitro Assays : Use recombinant p38α MAP kinase with ATP-competitive ELISA ().

- Structure-Activity Relationship (SAR) : Modify pyridine/pyrazole substituents (e.g., replacing Br with CF) and measure IC shifts ( ).

- Docking Studies : Align with kinase crystal structures (e.g., PDB: 1A9U) using AutoDock Vina ().

Q. How do steric effects influence synthetic yields in multi-step routes?

- Methodological Answer :

- Kinetic Control : Use bulky bases (e.g., DIPEA) to reduce steric hindrance during coupling ().

- Protecting Groups : Introduce TEMPO or Boc groups to shield reactive sites ().

- Flow Chemistry : Continuous reactors improve mixing and reduce side reactions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.